molecular formula C7H8N2O2 B14859785 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine CAS No. 1260667-39-7

1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine

Cat. No.: B14859785
CAS No.: 1260667-39-7
M. Wt: 152.15 g/mol
InChI Key: XVTJSVZOVYMYTR-UHFFFAOYSA-N
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Description

1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine can be achieved through a multi-step process. One common method involves the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is efficient and yields high purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, it is believed to interact with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity . This interaction helps to stabilize neuronal membranes and prevent excessive electrical discharge, which is characteristic of seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an anticonvulsant by targeting the GABA_A receptor sets it apart from other similar compounds, which may have different molecular targets or therapeutic applications.

Properties

CAS No.

1260667-39-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-7-ylmethanamine

InChI

InChI=1S/C7H8N2O2/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2H,3-4,8H2

InChI Key

XVTJSVZOVYMYTR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CN=C2O1)CN

Origin of Product

United States

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